molecular formula C21H30ClNO B13419069 Biperiden.HCl

Biperiden.HCl

カタログ番号: B13419069
分子量: 347.9 g/mol
InChIキー: RDNLAULGBSQZMP-LIJKWCKLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Oxidation Reactions

Biperiden undergoes oxidation under controlled conditions, primarily targeting its double bond in the bicyclo[2.2.1]hept-5-ene structure.

Key Findings:

  • Reagents : Palladium chloride (PdCl₂) and copper chloride (CuCl₂) in acetonitrile-water or DMF-water solvents .

  • Conditions : Oxygen atmosphere (15–20 atm pressure) at 80–90°C .

  • Product : Forms a ketone derivative via selective oxidation of the norbornene double bond .

Table 1: Oxidation Reaction Parameters

Reagent SystemSolventTemperaturePressurePrimary Product
PdCl₂/CuCl₂ + O₂Acetonitrile-H₂O80–90°C15–20 atmOxidized norbornene ketone

Mannich Reaction

This reaction is central to synthesizing Biperiden’s intermediate structures.

Key Findings:

  • Reactants : Piperidine hydrochloride, paraformaldehyde, and oxidized norbornene ketone .

  • Conditions : Acetic acid solvent at 90–98°C .

  • Product : Forms a tertiary amine intermediate through condensation .

Table 2: Mannich Reaction Optimization

SolventTemperatureCatalystYield
Acetic acid90–98°CNone69.7%

Grignard Reaction

Used to introduce the phenyl group during synthesis:

Key Findings:

  • Reactants : Phenylmagnesium bromide (PhMgBr) and a bicyclic ketone intermediate .

  • Conditions : 2-Methyltetrahydrofuran solvent under anhydrous, low-temperature conditions .

  • Product : Forms a secondary alcohol precursor to Biperiden .

Salt Formation

Final step to produce Biperiden hydrochloride:

Key Findings:

  • Process : Freebase Biperiden is treated with hydrogen chloride gas in acetone at 0–5°C .

  • Yield : 93.2% with HPLC purity >99.8% .

Table 3: Salt Formation Efficiency

Freebase (g)HCl GasSolventTemperatureYield (g)Purity (HPLC)
65ExcessAcetone0–5°C67.699.8%

Hydrolysis and Stability

Biperiden HCl shows instability under strongly acidic or basic conditions:

  • Acidic Hydrolysis : Degrades into bicyclic alcohol and phenylpiperidine fragments .

  • Basic Hydrolysis : Decomposes via cleavage of the piperidine-propanol linkage .

Stereochemical Considerations

  • Isomerization : The norbornene-derived intermediate undergoes acid-catalyzed isomerization to correct stereochemistry .

  • Resolution : Chiral separation is unnecessary due to stereoselective synthesis protocols .

Side Reactions and Byproducts

  • Over-Oxidation : Excessive oxidation produces diketone impurities .

  • Incomplete Grignard Addition : Leads to unreacted ketone residues (<1% in optimized processes) .

生物活性

Biperiden hydrochloride is a muscarinic receptor antagonist primarily used in the treatment of Parkinson's disease and to alleviate extrapyramidal symptoms associated with antipsychotic drugs. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Biperiden selectively antagonizes muscarinic receptors, particularly the M1 subtype. The binding affinity (Ki values) for various muscarinic receptor subtypes is as follows:

  • M1: 0.48 nM
  • M2: 6.3 nM
  • M3: 3.9 nM
  • M4: 2.4 nM
  • M5: 6.3 nM

These values indicate a significant selectivity for M1 receptors, which are implicated in cognitive functions and motor control .

Inhibition of Acetylcholinesterase

Biperiden has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in the breakdown of acetylcholine. A study demonstrated that biperiden acts as a weak inhibitor of AChE, with an inhibition constant (KiK_i) of 1.11 mmol/L. This contrasts sharply with more potent AChE inhibitors like donepezil, which is approximately 300,000 times more effective . The implications of this inhibition suggest potential applications in neurodegenerative diseases, although biperiden's low efficacy limits its use in such contexts.

Parkinson's Disease Management

Biperiden is primarily used to manage symptoms of Parkinson's disease by balancing cholinergic and dopaminergic activity in the brain. Its ability to alleviate tremors and rigidity makes it a valuable adjunct therapy .

Antiepileptogenic Effects

Recent studies have investigated biperiden's potential as an antiepileptogenic agent following traumatic brain injury (TBI). A randomized clinical trial evaluated its effectiveness in preventing post-traumatic epilepsy (PTE). Although the study was halted due to the COVID-19 pandemic, initial results indicated that biperiden was well tolerated among participants and showed some promise in reducing seizure frequency .

Study on Cognitive Effects

A study assessing the cognitive effects of biperiden in healthy volunteers found that it disrupted early perceptual processing, as evidenced by changes in event-related potentials (ERPs). The drug affected both N1 and P3 components, indicating alterations in attention and memory processing .

Anticonvulsant Properties

Research comparing biperiden to atropine as an anticonvulsant treatment for nerve agent-induced seizures revealed that biperiden effectively terminated seizures across various agents with varying efficacy (ED50 values ranging from 0.09 to 0.57 mg/kg) . This positions biperiden as a critical agent in scenarios involving acute cholinergic crises.

Summary of Research Findings

Study FocusKey FindingsReference
AChE InhibitionWeak inhibitor with Ki=1.11K_i=1.11 mmol/L
Cognitive EffectsDisruption of N1 and P3 components in ERPs
Antiepileptogenic EffectsWell-tolerated; potential reduction in seizure frequency
Anticonvulsant EfficacyEffective termination of seizures with ED50 values noted

特性

分子式

C21H30ClNO

分子量

347.9 g/mol

IUPAC名

(1R)-1-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H/t17-,18+,20+,21+;/m1./s1

InChIキー

RDNLAULGBSQZMP-LIJKWCKLSA-N

異性体SMILES

C1CCN(CC1)CC[C@@]([C@H]2C[C@H]3C[C@@H]2C=C3)(C4=CC=CC=C4)O.Cl

正規SMILES

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。